molecular formula C11H9NO4S2 B6057715 {5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No. B6057715
M. Wt: 283.3 g/mol
InChI Key: QWRGJSCNJSUZSY-YWEYNIOJSA-N
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Description

{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid, also known as MFTA, is a thiazolidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MFTA has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Mechanism of Action

The mechanism of action of {5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is not fully understood. However, several studies have suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been reported to exhibit antioxidant activity by reducing oxidative stress and lipid peroxidation.

Advantages and Limitations for Lab Experiments

{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of biological activities. However, this compound has some limitations, including its low solubility in water, which may affect its bioavailability and efficacy. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

Several future directions for the research on {5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid can be identified. Firstly, more studies are needed to investigate the mechanism of action of this compound and its potential targets. Secondly, the potential side effects of this compound need to be further investigated. Thirdly, the development of novel this compound derivatives with improved solubility and efficacy is of interest. Finally, the in vivo efficacy and safety of this compound need to be evaluated in animal models before clinical trials can be conducted.
Conclusion:
In conclusion, this compound is a thiazolidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits anti-cancer, anti-diabetic, anti-inflammatory, and antioxidant properties. The synthesis of this compound is relatively easy, but it has some limitations, including its low solubility in water. Future research on this compound should focus on investigating its mechanism of action, potential side effects, and the development of novel derivatives with improved solubility and efficacy.

Synthesis Methods

The synthesis of {5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves the reaction of 5-methyl-2-furaldehyde with thiosemicarbazide in the presence of acetic acid, followed by the reaction with ethyl chloroacetate. The resulting product is then treated with sodium hydroxide to obtain this compound. The synthesis of this compound has been reported in several research studies.

Scientific Research Applications

{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have reported the anti-cancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity. Additionally, this compound has been reported to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S2/c1-6-2-3-7(16-6)4-8-10(15)12(5-9(13)14)11(17)18-8/h2-4H,5H2,1H3,(H,13,14)/b8-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRGJSCNJSUZSY-YWEYNIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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